molecular formula C16H21NO6 B12943336 (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Cat. No.: B12943336
M. Wt: 323.34 g/mol
InChI Key: BXZJGLTXKPPWMW-NSHDSACASA-N
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Description

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a chiral compound with a complex structure that includes a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the tert-butoxycarbonyl-protected amino group.

    Formation of the Propanoic Acid Moiety: This can be achieved through various synthetic routes, including the use of Grignard reagents or other carboxylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow microreactor systems for increased efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butoxycarbonyl-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions to reveal the active amino group, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid: The enantiomer of the compound, with similar but distinct properties.

    3-(Benzo[d][1,3]dioxol-5-yl)-2-aminopropanoic acid: Lacks the tert-butoxycarbonyl protection, leading to different reactivity and applications.

    3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid: Lacks the amino group, resulting in different chemical behavior.

Uniqueness

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is unique due to its chiral nature and the presence of both the benzo[d][1,3]dioxole moiety and the tert-butoxycarbonyl-protected amino group.

Properties

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-8-11(14(18)19)6-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11H,6,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

BXZJGLTXKPPWMW-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC2=C(C=C1)OCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

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